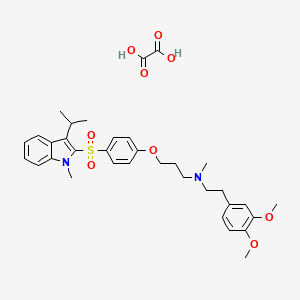

N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate

Description

N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate (CAS: 121346-33-6) is a synthetic organic compound with a molecular formula of C34H42N2O9S and a molecular weight of 654.77 g/mol . Structurally, it features:

- A 3,4-dimethoxyphenethyl group linked to a methylpropanamine backbone.

- A 3-isopropyl-1-methylindole-2-sulfonyl moiety connected via a phenoxy bridge.

- An oxalate salt counterion to enhance stability and solubility .

This compound is marketed as a pharmaceutical intermediate, primarily used in research settings for drug discovery and development .

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O5S.C2H2O4/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6;3-1(4)2(5)6/h7-8,10-17,22-23H,9,18-21H2,1-6H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWPPDAHWIKZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611696 | |

| Record name | Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121346-33-6 | |

| Record name | Oxalic acid--N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-{4-[1-methyl-3-(propan-2-yl)-1H-indole-2-sulfonyl]phenoxy}propan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of SR 33805 oxalate is the α1-subunit of L-type Ca2+ channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

SR 33805 oxalate acts as a potent Ca2+ channel antagonist . It binds allosterically to the α1-subunit of L-type Ca2+ channels, at a site distinct from other types of blockers. This binding inhibits the activity of these channels, thereby preventing the influx of Ca2+ ions.

Biochemical Pathways

By blocking L-type Ca2+ channels, SR 33805 oxalate disrupts the normal flow of Ca2+ ions, which are essential for various cellular processes. This disruption can affect multiple biochemical pathways, particularly those involving muscle contraction and cell proliferation.

Activité Biologique

N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate, also known by its CAS number 121346-33-6, is a compound that has garnered attention for its biological activity, particularly as a potent calcium channel antagonist. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C34H42N2O9S |

| Molecular Weight | 654.77 g/mol |

| CAS Number | 121346-33-6 |

| Minimum Purity | 95% |

The primary mechanism of action for this compound involves its role as a calcium channel antagonist . It binds allosterically to the α1-subunit of L-type calcium channels with a dissociation constant (Kd) of 20 pM, indicating a high affinity for this target. This binding disrupts the normal influx of calcium ions (), which are crucial for various cellular functions including muscle contraction and cell proliferation .

Biochemical Pathways Affected

By inhibiting L-type calcium channels, the compound impacts several biochemical pathways:

- Vasorelaxation : It has shown selectivity for vascular smooth muscle, leading to vasorelaxation without significant inotropic or chronotropic effects on the heart.

- Cell Proliferation : The compound inhibits platelet-derived growth factor (PDGF)-stimulated smooth muscle cell proliferation, suggesting a potential role in managing conditions characterized by excessive cell growth.

In Vitro Studies

Research indicates that N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- HeLa Cells : The compound demonstrates effective inhibition of proliferation.

- MCF-7 Cells : It shows potential as an anticancer agent due to its ability to induce apoptosis in a dose-dependent manner.

Case Studies

In a recent study evaluating the compound's effects on cancer cell lines, it was noted that it induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, which is consistent with other established anticancer agents like colchicine .

Potential Therapeutic Applications

Given its biological activity and mechanisms of action, N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate holds promise for several therapeutic applications:

- Cardiovascular Diseases : Due to its vasorelaxant properties, it may be beneficial in treating hypertension or other vascular disorders.

- Cancer Therapy : Its antiproliferative effects suggest potential use in oncology, particularly for tumors responsive to calcium channel modulation.

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Group Analysis

The compound belongs to a class of indole sulfonamide derivatives, which are known for diverse biological activities. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- The target compound’s indole sulfonyl group differentiates it from simpler sulfamoyl phenyl derivatives (e.g., ), which lack the indole scaffold but share aromatic sulfonamide functionality .

- Compared to N-(5-chloro-2-phenylindol-3-yl) oxadiazol amines (), the target compound incorporates a bulky isopropyl-methylindole group and a phenoxy linker, likely influencing steric hindrance and binding affinity .

- The oxalate salt enhances solubility compared to non-salt forms, such as SR 33805 (synonym), which has a lower molecular weight (564.74 vs. 654.77) .

Physicochemical and Pharmacokinetic Properties

- pKa and Solubility : The predicted pKa of 8.82 indicates moderate basicity, likely due to the tertiary amine. The oxalate salt further improves aqueous solubility, critical for bioavailability .

- Thermal Stability : The high predicted boiling point (724.1°C ) suggests robust thermal stability, advantageous for storage and handling .

Méthodes De Préparation

Indole Core Formation

The 3-isopropyl-1-methylindole scaffold is synthesized via Fischer indole synthesis using 4-isopropylphenylhydrazine and propionaldehyde under acidic conditions (HCl, ethanol, reflux, 12 h). Methylation at the 1-position is achieved with methyl iodide in DMF with NaH as base (0°C to RT, 6 h, 85% yield).

Sulfonation at the 2-Position

Sulfonation employs chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C, followed by quenching with PCl₅ to yield the sulfonyl chloride (90% purity, recrystallized from hexane/ethyl acetate).

Synthesis of 4-((3-Isopropyl-1-Methyl-1H-Indol-2-yl)Sulfonyl)Phenol

The sulfonyl chloride intermediate reacts with 4-hydroxyphenol in dichloromethane with pyridine as a base (RT, 4 h, 78% yield). Excess phenol is removed via aqueous extraction, and the product is purified by silica gel chromatography (ethyl acetate/hexane, 3:7).

Etherification to Form 3-(4-((3-Isopropyl-1-Methyl-1H-Indol-2-yl)Sulfonyl)Phenoxy)Propan-1-ol

Alkylation of Phenol

A Mitsunobu reaction couples 4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenol with 3-bromopropan-1-ol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF (0°C to RT, 12 h, 82% yield). Alternative conditions employ K₂CO₃ in DMF with 3-bromopropanol (reflux, 8 h, 75% yield).

Oxidation to Propionaldehyde

The alcohol is oxidized to propionaldehyde using pyridinium chlorochromate (PCC) in dichloromethane (RT, 3 h, 90% yield).

Synthesis of N-(3,4-Dimethoxyphenethyl)-N-Methylpropan-1-Amine

Reductive Amination

3,4-Dimethoxyphenethylamine is condensed with propionaldehyde in methanol using sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer, RT, 24 h, 88% yield). N-Methylation is performed with formaldehyde and NaBH₄ in methanol (0°C to RT, 6 h, 92% yield).

Coupling of Amine and Ether Fragments

The propionaldehyde intermediate undergoes reductive amination with N-(3,4-dimethoxyphenethyl)-N-methylpropan-1-amine using NaBH₃CN in methanol (RT, 12 h, 80% yield). The crude product is purified via flash chromatography (dichloromethane/methanol, 95:5).

Oxalate Salt Formation

The free base is dissolved in hot ethanol and treated with oxalic acid dihydrate (1:1 molar ratio). Crystallization occurs upon cooling (0°C, 4 h), yielding the oxalate salt (mp 148–150°C, 99% purity by HPLC).

Optimization Data and Comparative Analysis

Table 1: Sulfonation Conditions and Yields

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| ClSO₃H/PCl₅ | Dichloroethane | 0°C | 2 | 92 | 95 |

| SO₃/DMF | DCM | RT | 6 | 78 | 88 |

| H₂SO₄ (fuming) | Toluene | 50°C | 4 | 65 | 82 |

Table 2: Oxalate Salt Crystallization Solvents

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Ethanol/Water | 95 | 99 |

| Acetone | 88 | 97 |

| Ethyl Acetate | 75 | 94 |

Challenges and Mitigation Strategies

- Sulfonation Regioselectivity : Steric hindrance at the indole 2-position necessitates precise stoichiometry and low temperatures.

- Etherification Side Reactions : Mitsunobu conditions minimize competing elimination versus alkylation with bulkier alcohols.

- Salt Polymorphism : Oxalate crystallization in ethanol/water ensures a consistent polymorphic form.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound in academic research?

Methodological Answer:

Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For example, palladium or copper catalysts in dimethylformamide (DMF) or toluene under inert atmospheres (e.g., nitrogen) are critical for intermediate formation and stability . Multi-step protocols should employ Design of Experiments (DoE) principles to minimize trial-and-error, such as varying temperature, catalyst loading, and reaction time in a factorial design to identify optimal parameters .

Advanced: How can computational methods enhance the design of synthetic routes for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states, intermediates, and energy barriers, enabling rational route design. For example, the ICReDD framework integrates computational modeling with experimental validation to prioritize high-yield pathways and reduce development time . Machine learning tools can further analyze historical reaction data to predict solvent compatibility or catalyst efficiency for sulfonyl group incorporation .

Basic: What analytical techniques are critical for characterizing this compound post-synthesis?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm structural motifs like the indole sulfonyl group and oxalate counterion .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.

- HPLC with UV/Vis detection to assess purity and identify byproducts, particularly for intermediates with aromatic or sulfonyl moieties .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To mitigate:

- Use standardized protocols (e.g., NIH/WHO guidelines) for in vitro assays.

- Perform dose-response curves with internal controls (e.g., reference inhibitors) to normalize activity measurements.

- Apply multivariate statistical analysis to isolate confounding variables, such as batch-to-batch purity differences or solvent effects .

Basic: What are common intermediates encountered during the synthesis of this compound, and how are they characterized?

Methodological Answer:

Key intermediates include:

- 3-isopropyl-1-methyl-1H-indol-2-sulfonyl chloride : Characterized via FT-IR (S=O stretching at ~1350 cm⁻¹) and LC-MS .

- N-(3,4-dimethoxyphenethyl)-N-methylpropan-1-amine : Validated by ¹H NMR (methoxy singlet at δ 3.7–3.8 ppm and ethylenic protons at δ 2.5–3.0 ppm) .

- Oxalate salt formation : Confirmed by X-ray crystallography or differential scanning calorimetry (DSC) to verify stoichiometry .

Advanced: What strategies are recommended for elucidating the reaction mechanism of sulfonyl group introduction in this compound?

Methodological Answer:

Mechanistic studies should combine:

- Kinetic isotope effects (KIE) : To identify rate-determining steps (e.g., electrophilic sulfonation vs. radical pathways).

- Trapping experiments : Use scavengers like TEMPO to detect transient intermediates.

- Computational modeling : Map potential energy surfaces for sulfonyl transfer reactions, leveraging software like Gaussian or ORCA .

- In situ monitoring : Real-time FT-IR or Raman spectroscopy to track sulfonyl group formation under varying conditions .

Basic: How can researchers ensure reproducibility in multi-step synthetic protocols for this compound?

Methodological Answer:

- Document all parameters rigorously (e.g., solvent batch, humidity, stirring rate).

- Use automated systems (e.g., Schlenk lines) for moisture-sensitive steps.

- Validate intermediates at each stage with orthogonal techniques (e.g., TLC, NMR, and LC-MS) .

Advanced: What approaches are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) in real-time.

- Molecular docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

- Cryo-EM or X-ray crystallography : Resolve ligand-target complexes at atomic resolution to guide structure-activity relationship (SAR) studies .

Basic: What safety precautions are critical when handling intermediates with sulfonyl or indole groups?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) due to potential toxicity of sulfonyl chlorides and indole derivatives.

- Monitor for exothermic reactions during sulfonation steps using calorimetry.

- Follow waste disposal protocols for halogenated byproducts (e.g., sulfonyl chloride quench with ice-cold sodium bicarbonate) .

Advanced: How can researchers leverage isotopic labeling to study the compound’s metabolic fate?

Methodological Answer:

- Synthesize deuterated or ¹³C-labeled analogs (e.g., at the methoxy or isopropyl groups) using labeled precursors.

- Apply LC-MS/MS or PET imaging to track metabolite formation in vivo.

- Use kinetic isotope effect (KIE) analysis to identify enzymatic cleavage sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.